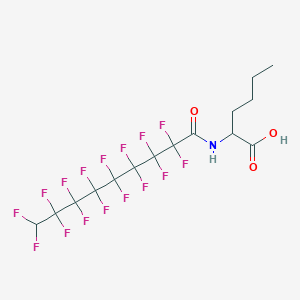
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoyl)norleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid: is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. It is used in various industrial applications, including as a surfactant and in the production of fluoropolymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid typically involves the following steps:
Fluorination: The starting material, nonanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Amidation: The fluorinated nonanoic acid is then reacted with hexanoic acid to form the amide bond. This step requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to achieve high yields. The use of automated systems allows for efficient scaling up of the synthesis process.
化学反应分析
Types of Reactions
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiols.
科学研究应用
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a surfactant in emulsion polymerization processes to produce fluoropolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles.
Medicine: Studied for its potential use in imaging techniques such as magnetic resonance imaging (MRI) due to its fluorine content.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.
作用机制
The mechanism of action of 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with lipid membranes, altering their properties and enhancing permeability.
Pathways Involved: It can modulate signaling pathways related to cell membrane dynamics and transport processes.
相似化合物的比较
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononanamido)hexanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other perfluorinated compounds, it offers enhanced thermal stability and chemical resistance, making it suitable for specialized applications.
属性
分子式 |
C15H13F16NO3 |
|---|---|
分子量 |
559.24 g/mol |
IUPAC 名称 |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H13F16NO3/c1-2-3-4-5(6(33)34)32-8(35)10(20,21)12(24,25)14(28,29)15(30,31)13(26,27)11(22,23)9(18,19)7(16)17/h5,7H,2-4H2,1H3,(H,32,35)(H,33,34) |
InChI 键 |
FHHODXZSICERKE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(=O)O)NC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B15014363.png)
![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B15014367.png)
![4-(4-chlorophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-5-phenyl-1,3-thiazole](/img/structure/B15014371.png)
![3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014373.png)
![2,6-di-tert-butyl-4-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B15014383.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15014385.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15014390.png)
![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15014392.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[methyl(phenyl)amino]acetohydrazide](/img/structure/B15014402.png)
![2-bromo-6-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol](/img/structure/B15014405.png)
![6-Amino-4-(4-ethylphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15014408.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B15014418.png)
![(2E,5Z)-5-(2-chlorobenzylidene)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B15014433.png)
![3-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15014437.png)
